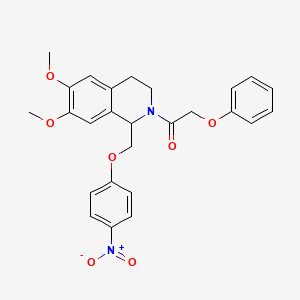![molecular formula C19H17BrN4O3 B11229008 N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229008.png)
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide, also known by its chemical formula C₁₆H₁₃BrN₂O₄S, is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinoxaline ring system.
- The compound contains a bromophenyl group attached to the quinoxaline ring.
- The carbamoyl group is linked to the bromophenyl moiety.
- An acetamide group is also present, connected to the quinoxaline ring.
Preparation Methods
Synthetic Routes::
Bromination and Cyclization:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Detailed industrial methods are proprietary, but they follow similar principles as the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions::
Bromination: The bromophenyl group can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
Amide Hydrolysis: Treatment with acid or base leads to hydrolysis of the amide group.
Reduction: The quinoxaline ring can be reduced using suitable reducing agents.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
- NBS for bromination.
- Acid or base for amide hydrolysis.
- Reducing agents (e.g., LiAlH₄) for ring reduction.
- Nucleophiles (e.g., amines) for substitution.
- Brominated derivatives.
- Hydrolyzed products.
- Reduced quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study cellular processes.
Materials Science: Explored for applications in organic electronics and sensors.
Mechanism of Action
Targets: Specific molecular targets remain an active area of research.
Pathways: Likely interacts with cellular signaling pathways due to its structural features.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoxaline, bromophenyl, and acetamide groups sets it apart.
Similar Compounds: Related compounds include other quinoxalines, amides, and brominated derivatives.
Properties
Molecular Formula |
C19H17BrN4O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26) |
InChI Key |
KCVJATLVRRHPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228933.png)
![N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228936.png)
![N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228949.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11228950.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11228956.png)
![methyl 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11228964.png)
![N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11228969.png)

![5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11228974.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228990.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11228998.png)
![7-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11229002.png)
![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229009.png)
